molecular formula C18H22FNO4 B5138908 2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No. B5138908
M. Wt: 335.4 g/mol
InChI Key: PCUOQDCXKJMJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound that belongs to the class of NMDA receptor antagonists. It is commonly known as FCE-26743 and has been studied extensively for its potential use in scientific research.

Mechanism of Action

FCE-26743 exerts its effects by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, FCE-26743 can prevent excessive glutamate release, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
FCE-26743 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in animal models of neurological disorders. FCE-26743 has also been shown to reduce pain and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FCE-26743 is its neuroprotective effects, which make it a valuable tool for studying neurological disorders. However, FCE-26743 has some limitations in lab experiments, including its low solubility in water and its potential to cause sedation and hypothermia in animal models.

Future Directions

There are several future directions for the study of FCE-26743. One area of interest is its potential use in the treatment of depression and anxiety disorders. FCE-26743 has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of drug addiction. FCE-26743 has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential clinical applications in this area. Finally, further research is needed to optimize the synthesis and formulation of FCE-26743 to improve its solubility and reduce its potential side effects.
Conclusion:
In conclusion, FCE-26743 is a valuable tool for studying neurological disorders and has potential applications in pain management and anesthesia. Its neuroprotective effects and ability to block the NMDA receptor make it a promising candidate for further research in the treatment of depression, anxiety, and drug addiction. However, further research is needed to optimize its synthesis and formulation and to determine its potential clinical applications.

Synthesis Methods

The synthesis of FCE-26743 involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form 2-(4-fluorophenyl)-2-oxoethyl chloroformate. This intermediate is then reacted with cyclohexylamine and butylamine to form 2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. The final product is obtained through recrystallization and purification by column chromatography.

Scientific Research Applications

FCE-26743 has been extensively studied for its potential use in scientific research. It is primarily used as an NMDA receptor antagonist and has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and cerebral ischemia. FCE-26743 has also been studied for its potential use in pain management and as an anesthetic.

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4/c19-14-8-6-13(7-9-14)16(21)12-24-18(23)11-10-17(22)20-15-4-2-1-3-5-15/h6-9,15H,1-5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUOQDCXKJMJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.